(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a synthetic organic compound characterized by its unique cyclopentane structure with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Oxidation and Carboxylation: The resulting intermediate undergoes oxidation to introduce the keto group, followed by carboxylation to form the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the cyclopentane ring provides structural stability. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- (1S,3R)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Uniqueness
Compared to similar compounds, (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
IUPAC Name |
(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXTYSJKOFDFRI-KOLCDFICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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